molecular formula C6H5Cl2PS B166028 Phenylphosphonothioic dichloride CAS No. 3497-00-5

Phenylphosphonothioic dichloride

Cat. No. B166028
CAS RN: 3497-00-5
M. Wt: 211.05 g/mol
InChI Key: SXIWNIQDOJKDGB-UHFFFAOYSA-N
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Patent
USRE030279

Procedure details

The procedure of Example 10 was repeated using 33.6 grams (0.3 moles) of chlorobenzene, 41.1 grams (0.3 moles) of phosphorus trichloride and 22.2 grams (0.05 moles) of phosphorus pentasulfide. The reaction mixture was heated at 300° C. for 7 hours. The product, phenylphosphonothioic dichloride, in a yield of 18.3 grams, was isolated by distillation and redistillation, and had a boiling point of 58° C. and 62° C. (0.02 millimeters of mercury) and an nD25 of 1.6235 as against the reported nD25 of 1.6220 for phenylphosphonothioic dichloride.
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
41.1 g
Type
reactant
Reaction Step Two
Quantity
22.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[P:8]([Cl:11])(Cl)[Cl:9].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:13]>>[C:2]1([P:8]([Cl:11])([Cl:9])=[S:13])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
33.6 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
41.1 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Three
Name
Quantity
22.2 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
300 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)P(=S)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.